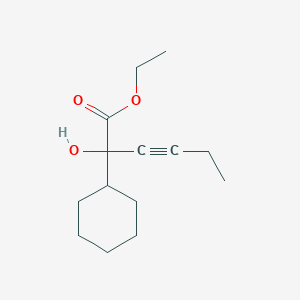
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate is a chemical compound with the molecular formula C14H22O3. It is an ester, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes a cyclohexyl group and a hydroxyhex-3-ynoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be achieved through various methods. One common approach involves the esterification of 2-cyclohexyl-2-hydroxyhex-3-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-2-oxohex-3-ynoate.
Reduction: Formation of ethyl 2-cyclohexylhex-3-yn-2-ol.
Substitution: Formation of various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds and other interactions with active sites, leading to modulation of biological pathways. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate can be compared with other esters and hydroxy compounds:
Ethyl 2-hydroxyhexanoate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
Cyclohexyl 2-hydroxyhexanoate: Similar structure but with the ester and hydroxy groups reversed.
Ethyl 2-cyclohexylhexanoate: Lacks the triple bond, leading to different reactivity and applications.
The unique combination of a cyclohexyl group, a hydroxy group, and a triple bond in this compound makes it a versatile compound with distinct properties and applications.
Properties
CAS No. |
92957-00-1 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-2-hydroxyhex-3-ynoate |
InChI |
InChI=1S/C14H22O3/c1-3-5-11-14(16,13(15)17-4-2)12-9-7-6-8-10-12/h12,16H,3-4,6-10H2,1-2H3 |
InChI Key |
JPUKEWFUCFYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C1CCCCC1)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















